REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH:3](O)[CH3:4].[CH3:7][S:8]([OH:11])(=[O:10])=[O:9]>>[CH3:7][S:8]([O:6][CH2:1][CH2:2][CH2:3][CH2:4][O:9][S:8]([CH3:7])(=[O:11])=[O:10])(=[O:10])=[O:9]
|
Name
|
PPG-4-N-Methyl-N,N-Diethanolamine Adipate
|
Quantity
|
665.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
240.43 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Name
|
|
Quantity
|
131.89 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-necked flask, fitted with a mechanical stirrer, condenser
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCCOS(=O)(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |